N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide
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Overview
Description
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with suitable reagents under controlled conditions.
Preparation of Pyrimidine Intermediate: The pyrimidine ring is often synthesized via cyclization reactions involving appropriate precursors.
Coupling Reaction: The pyrazole and pyrimidine intermediates are then coupled using a suitable catalyst, such as a palladium or rhodium catalyst, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)acetamide
- N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)butanamide
Uniqueness
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-13-10-14(2)23(22-13)17-11-16(19-12-20-17)21-18(24)8-9-25-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZVIRLNFNRECE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)CCSC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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